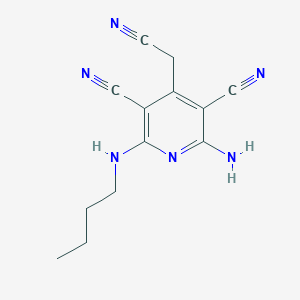![molecular formula C17H10N2O6 B255361 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B255361.png)
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound that features a unique structure combining an indene moiety with a hydrazone linkage and an isophthalic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID typically involves a multi-step process. One common method includes the reaction of 1,3-indandione with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with isophthalic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
作用機序
The mechanism by which 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The hydrazone linkage and the indene moiety may play crucial roles in its biological activity, potentially involving interactions with enzymes or receptors that regulate various cellular processes .
類似化合物との比較
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: Shares the indene moiety but differs in the functional groups attached to the core structure.
1H-Isoindole-1,3(2H)-dione derivatives: These compounds have a similar core structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
What sets 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID apart is its combination of the indene moiety with a hydrazone linkage and an isophthalic acid core. This unique structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds .
特性
分子式 |
C17H10N2O6 |
|---|---|
分子量 |
338.27 g/mol |
IUPAC名 |
5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H10N2O6/c20-14-11-3-1-2-4-12(11)15(21)13(14)19-18-10-6-8(16(22)23)5-9(7-10)17(24)25/h1-7,18H,(H,22,23)(H,24,25) |
InChIキー |
ISFVWUCCCJDJEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)

![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
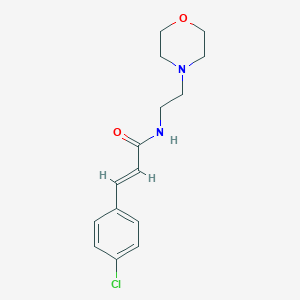
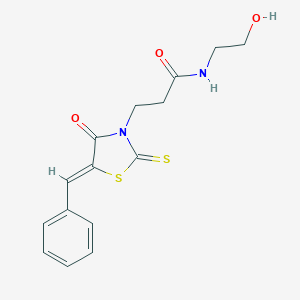
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)
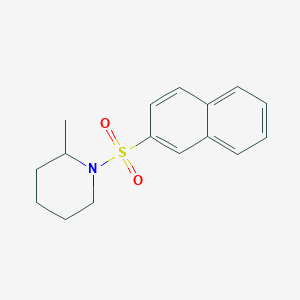
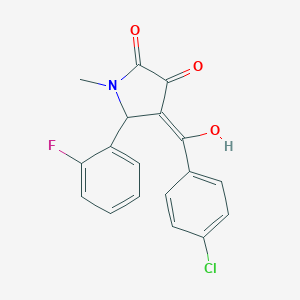
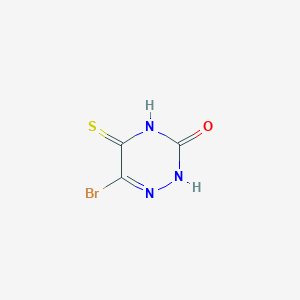
![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)
